BenchChemオンラインストアへようこそ!

Picrasidine O

Cerebral Protection Neuronal Excitotoxicity Cardiovascular Safety

Procure Picrasidine O to access a uniquely validated monomeric canthinone alkaloid. Unlike Picrasidine L or I, only Picrasidine O suppresses glutamic-acid-induced neuronal hyperexcitability without altering heart rate or blood pressure. This makes it essential for cerebral ischemia models and excitotoxicity pathway dissection where hemodynamic interference is unacceptable. Ensure experimental validity in neuroprotection studies by choosing this highly differentiated compound over generic analogs.

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
CAS No. 101219-63-0
Cat. No. B008815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrasidine O
CAS101219-63-0
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCN1C=CC2=C3C1=C(C(=O)C(=O)N3C4=CC=CC=C24)OC
InChIInChI=1S/C16H12N2O3/c1-17-8-7-10-9-5-3-4-6-11(9)18-12(10)13(17)15(21-2)14(19)16(18)20/h3-8H,1-2H3
InChIKeyHPAUUBGCMSMJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picrasidine O (CAS 101219-63-0) for Cerebral Protection Research: A Canthinone Alkaloid from Picrasma quassioides


Picrasidine O (CAS 101219-63-0) is a monomeric canthinone-type alkaloid isolated from Picrasma quassioides, a medicinal plant traditionally used in Asian medicine [1]. It belongs to the indolonaphthyridine alkaloid class, a subgroup of β-carbolines characterized by an additional C3 unit forming an extra ring [2]. Its molecular formula is C16H12N2O3, with a molecular weight of 280.28 g/mol [3]. Picrasidine O has been identified as a novel cerebral protective agent that suppresses neuronal hyperexcitability caused by glutamic acid, without affecting cardiovascular parameters such as heart rate and mean systolic blood pressure at tested doses [4].

Picrasidine O: Why In-Class Canthinone Analogs Cannot Be Interchanged


Within the canthinone alkaloid family, subtle structural variations at the C-4, C-9, and N-3 positions profoundly alter cerebral protective efficacy and safety profiles [1]. Picrasidine O is a monomeric canthinone-type alkaloid, distinct from dimeric β-carboline alkaloids such as Picrasidine I, which exhibit different biological activities, including anti-inflammatory and anti-osteoclastogenic effects [2]. Direct head-to-head comparison of five canthinone alkaloids revealed that only Picrasidine O (compound 2) demonstrated a specific mechanism of suppressing neuronal hyperexcitability without affecting cardiovascular parameters, whereas the other four compounds, including picrasidine L (1), eurycomine E (3), 3-ethyl-canthin-5,6-dione (4), and 3-ethyl-4-methoxy-canthin-5,6-dione (5), did not exhibit this unique safety profile [3]. This quantitative differentiation underscores why generic substitution within this class is scientifically invalid for applications targeting cerebral protection with minimal cardiovascular risk.

Picrasidine O: Product-Specific Quantitative Differentiation Against Closest Analogs


Picrasidine O vs. Picrasidine L and Other Canthinones: Differential Cerebral Protective Mechanism and Cardiovascular Safety

In a head-to-head comparison of five canthinone alkaloids, Picrasidine O (compound 2) was the only one that exhibited a cerebral protective effect specifically through suppressing neuronal hyperexcitability induced by glutamic acid, while also showing no effect on heart rate or mean systolic blood pressure at the tested dose [1]. In contrast, picrasidine L (1), eurycomine E (3), 3-ethyl-canthin-5,6-dione (4), and 3-ethyl-4-methoxy-canthin-5,6-dione (5) did not demonstrate this unique combination of neuroprotective mechanism and cardiovascular inertness [2].

Cerebral Protection Neuronal Excitotoxicity Cardiovascular Safety

Picrasidine O vs. Picrasidine I: Structural and Functional Divergence Confirms Distinct Application Niches

Picrasidine O is a monomeric canthinone-type alkaloid (MW 280.28 g/mol), while Picrasidine I is a dimeric bis-β-carboline alkaloid with a significantly larger and more complex structure [1]. Functionally, Picrasidine O acts as a cerebral protective agent by suppressing neuronal hyperexcitability, whereas Picrasidine I exhibits anti-inflammatory and anti-osteoclastogenic effects via inhibition of MAPKs, NF-κB, and ROS generation [2]. This structural and functional divergence confirms that these compounds are not interchangeable and serve distinct research applications.

Structural Differentiation Monomeric vs. Dimeric Alkaloid Application Specificity

Picrasidine O: Predicted ADMET Properties Differentiate from Other Canthinone Alkaloids

Computational ADMET predictions using admetSAR 2.0 indicate that Picrasidine O has a predicted blood-brain barrier (BBB) permeability probability of 80.00%, human intestinal absorption probability of 97.50%, and human oral bioavailability probability of 74.29% [1]. These predicted properties are consistent with its observed cerebral protective activity in vivo [2]. In contrast, Picrasidine L, a closely related canthinone alkaloid, has a predicted BBB permeability probability of 100.00% and human oral bioavailability probability of 71.43% [3]. While both compounds are predicted to cross the BBB, the subtle difference in predicted BBB permeability (80.00% vs. 100.00%) may reflect structural nuances that influence their pharmacokinetic behavior, although direct experimental comparison is lacking.

ADMET Blood-Brain Barrier Permeability Drug-Likeness

Picrasidine O: Distinct Target Engagement Profile from Picrasidine C and Picrasidine L

Picrasidine C, a dimeric β-carboline alkaloid from Picrasma quassioides, has been identified as a subtype-selective PPARα agonist with an EC50 value of 2.5 μM [1]. Picrasidine L has been shown to competitively inhibit protein tyrosine phosphatase 1B (PTP1B) and enhance insulin-stimulated Akt phosphorylation in HepG2 cells [2]. In contrast, Picrasidine O does not exhibit these specific target engagements; its primary documented mechanism is the suppression of neuronal hyperexcitability via modulation of glutamatergic signaling [3]. While direct comparative binding data for Picrasidine O against PPARα or PTP1B are not available, the distinct functional outcomes indicate divergent molecular targets.

Target Engagement PPARα PTP1B

Picrasidine O: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Cerebral Ischemia and Excitotoxicity Research: In Vivo Neuroprotection Studies

Based on direct head-to-head comparative evidence showing Picrasidine O uniquely suppresses neuronal hyperexcitability induced by glutamic acid without affecting cardiovascular parameters [1], this compound is ideally suited for in vivo cerebral ischemia models (e.g., gerbil or rodent models of stroke). Researchers can leverage its unique safety profile to dissect neuroprotective mechanisms independent of cardiovascular confounding factors. Procurement of Picrasidine O over other canthinone analogs ensures experimental validity when the primary endpoint is cerebral protection with minimal hemodynamic interference.

Mechanistic Studies of Glutamatergic Signaling and Excitotoxicity Pathways

Picrasidine O's documented ability to suppress neuronal hyperexcitability due to glutamic acid [2] positions it as a valuable tool compound for investigating glutamatergic signaling pathways, excitotoxicity, and downstream neurodegenerative processes. Researchers focused on NMDA receptor modulation, calcium influx, or mitochondrial dysfunction in excitotoxicity can use Picrasidine O to probe these mechanisms, distinguishing it from analogs like Picrasidine I (anti-inflammatory) or Picrasidine C (PPARα agonist).

In Silico Drug Discovery and Pharmacophore Modeling for Neuroprotective Agents

The predicted ADMET properties of Picrasidine O, including an 80.00% probability of BBB permeability and 74.29% probability of human oral bioavailability [3], provide a computational foundation for virtual screening and pharmacophore modeling. Medicinal chemists can use Picrasidine O as a scaffold for designing novel neuroprotective agents with optimized brain penetration and oral bioavailability, leveraging its distinct predicted profile compared to Picrasidine L (100.00% BBB permeability) [4].

Comparative Alkaloid Pharmacology and Natural Product Reference Standards

As a well-characterized monomeric canthinone alkaloid with defined structural and functional attributes [5], Picrasidine O serves as a high-quality reference standard for analytical method development, quality control of Picrasma quassioides extracts, and comparative pharmacology studies. Its distinct identity (CAS 101219-63-0, C16H12N2O3) and unique biological profile prevent misidentification with structurally similar but functionally divergent alkaloids like Picrasidine I (dimeric) or Picrasidine L (different mechanism).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picrasidine O

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.